N-Diphenylacetylglycine
Overview
Description
Synthesis Analysis
In the case of N-Diphenylacetylglycine, it is a glycine conjugate of phenylacetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H11NO3 , with a molecular weight of 193.20 g/mol . Its structure consists of a glycine moiety linked to a phenylacetic acid group .
Scientific Research Applications
Biotransformation in Plants : A study conducted by Kolbe and Schütte (1985) examined the biotransformation of diphenylacetylglycine in plants like wheat, barley, and tomatoes. It was found that the compound undergoes only low metabolism in these plants, indicating that the peptide linkages are quite stable. This suggests potential applications in agricultural science, particularly in plant growth regulation (Kolbe & Schütte, 1985).
Complex Formation with Lead(IV) : Sandhu and Kaur (1990) prepared diphenyllead(IV) derivatives of N-protected amino acids and dipeptides, including N-Diphenylacetylglycine. These complexes were characterized and found to have potential for bonding with biological systems, indicating possible biomedical applications (Sandhu & Kaur, 1990).
Nanotechnology Applications : Reches and Gazit (2004) showed that diphenylglycine, a similar analogue to this compound, forms spherical nanometric assemblies. This indicates potential use in nanotechnology and materials science for the creation of ordered nanostructures (Reches & Gazit, 2004).
Anticonvulsant Effects and Amino Acid Metabolism : Similä, Wendt, and Linna (1980) investigated Dipropylacetate, which is structurally related to this compound, and its effects on amino acid metabolism in epilepsy treatment. This research offers insights into the broader implications of similar compounds in neurological conditions (Similä, Wendt, & Linna, 1980).
Role in Fibril Formation : A study by Kumar et al. (2022) examined the role of diphenylalanine, related to this compound, in fibril formation. This could have implications in understanding and potentially treating conditions like Alzheimer's disease (Kumar et al., 2022).
Neuroprotective Effects : Burlaka et al. (2021) researched the neuroprotective effect of n-phenylacetyl-l-prolylglycine, structurally similar to this compound, in conditions like experimental multiple sclerosis. This suggests potential therapeutic applications in neurodegenerative diseases (Burlaka et al., 2021).
Mechanism of Action
Target of Action
N-Diphenylacetylglycine, also known as diphenylacetylaminoacetic acid, primarily targets the enzyme glycine N-acyltransferase . This enzyme plays a crucial role in the metabolism of fatty acids .
Mode of Action
The interaction of this compound with its target enzyme, glycine N-acyltransferase, results in the production of N-acylglycine . This reaction is part of the broader metabolic process involving the transformation of acyl-CoA and glycine .
Biochemical Pathways
This compound is involved in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease . Two distinct gut microbial pathways contribute to the production of phenylacetylglutamine. One pathway is catalyzed by phenylpyruvate:ferredoxin oxidoreductase and the other by phenylpyruvate decarboxylase .
Pharmacokinetics
It is known that acylglycines, a group of compounds to which this compound belongs, are produced through the action of glycine n-acyltransferase . The excretion of certain acylglycines is increased in several inborn errors of metabolism .
Result of Action
The action of this compound results in the formation of N-acylglycine . This compound is a glycine conjugate of phenylacetic acid . Phenylacetic acid may arise from exposure to styrene (plastic) or through the consumption of fruits and vegetables .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain gut microbes can affect the production of phenylacetylglutamine . .
properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRAWUFMIKGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215921 | |
Record name | N-Diphenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
65707-74-6 | |
Record name | N-Diphenylacetylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65707-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Diphenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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